molecular formula C12H20N4O B1371136 2-{4-[3-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol CAS No. 1156919-29-7

2-{4-[3-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol

Cat. No.: B1371136
CAS No.: 1156919-29-7
M. Wt: 236.31 g/mol
InChI Key: QFFMYLHUNLXQPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic structures containing multiple functional groups. The compound's name reflects its hierarchical structural organization, beginning with the ethanol backbone as the principal chain, followed by the piperazine substituent, and finally the substituted pyridine moiety. The systematic identification reveals a molecular framework where the ethanol group serves as the primary functional unit, with position-2 substitution by a piperazine ring that itself bears a 3-(aminomethyl)-2-pyridinyl substituent at the nitrogen-4 position.

Chemical databases assign specific identification codes to distinguish this compound from closely related structural analogs. The compound bears the Chemical Abstracts Service registry number 1156919-29-7, which provides unambiguous identification in chemical literature and commercial databases. This systematic numbering becomes particularly important when differentiating between positional isomers, such as the 3-aminomethyl variant discussed here versus the 5-aminomethyl analog, which carries a different registry number (1156923-43-1). The nomenclature system also accounts for stereochemical considerations, though the compound lacks defined chiral centers in its basic structure.

Properties

IUPAC Name

2-[4-[3-(aminomethyl)pyridin-2-yl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c13-10-11-2-1-3-14-12(11)16-6-4-15(5-7-16)8-9-17/h1-3,17H,4-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFMYLHUNLXQPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=C(C=CC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyridinyl-Aminomethyl Intermediate

  • The 3-(aminomethyl)-2-pyridinyl fragment can be prepared by selective functionalization of 2-pyridinecarboxaldehyde derivatives.
  • A common method involves the reductive amination of 3-formyl-2-pyridine with ammonia or an amine source, followed by reduction (e.g., with sodium borohydride or catalytic hydrogenation) to yield the aminomethyl group at the 3-position.
  • Protection/deprotection strategies may be employed to avoid side reactions during subsequent coupling steps.

Formation of the Piperazine Core and Functionalization

  • Piperazine is commercially available or synthesized by cyclization of appropriate diamine precursors.
  • The 1-position of the piperazine ring is functionalized with an ethanol group, typically introduced via alkylation with 2-chloroethanol or related haloalkanols under basic conditions.
  • Alternatively, the ethanol moiety can be introduced by ring-opening reactions of epoxides or via reductive amination of aldehyde-functionalized piperazines.

Coupling of Pyridinyl and Piperazine Units

  • The key step involves coupling the 3-(aminomethyl)-2-pyridinyl moiety to the 4-position nitrogen of the piperazine ring.
  • This is often achieved by nucleophilic substitution or palladium-catalyzed Buchwald–Hartwig amination reactions, which provide high yields and regioselectivity.
  • Reaction conditions typically include the use of palladium catalysts (e.g., Pd(OAc)2), ligands (e.g., BINAP), base (e.g., sodium tert-butoxide), and solvents such as toluene or dimethylformamide at elevated temperatures (80–120 °C).

Purification and Isolation

  • The final compound is purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC.
  • Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Representative Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Outcome/Intermediate Yield (%)
1 Reductive amination 3-formyl-2-pyridine + NH3 + NaBH4 3-(Aminomethyl)-2-pyridinyl intermediate 75–85
2 Piperazine alkylation Piperazine + 2-chloroethanol + base 1-Ethanol substituted piperazine 70–80
3 Buchwald–Hartwig amination Pd catalyst, ligand, base, solvent, heat Coupling of pyridinyl and piperazine units 65–90
4 Purification Chromatography Pure 2-{4-[3-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol >95 purity

Research Findings and Optimization Notes

  • The Buchwald–Hartwig amination is preferred for its mild conditions and high selectivity, minimizing side reactions and enabling scale-up.
  • Reductive amination conditions must be optimized to avoid over-reduction or side product formation.
  • The choice of base and solvent in the coupling step significantly affects yield and purity; sodium tert-butoxide in toluene or DMF is commonly effective.
  • Protecting groups on the aminomethyl or pyridinyl nitrogen may be necessary depending on the substitution pattern to prevent polymerization or side reactions.
  • Microwave-assisted heating has been reported to reduce reaction times and improve yields in some steps.

Data Table: Summary of Key Preparation Parameters

Parameter Typical Value/Condition Notes
Reductive amination reagent NH3 or primary amine + NaBH4 or H2/Pd Selective for aldehyde to amine
Piperazine alkylation base K2CO3, NaH, or NaOH Facilitates nucleophilic substitution
Coupling catalyst Pd(OAc)2, Pd2(dba)3 Buchwald–Hartwig amination catalyst
Ligands BINAP, Xantphos, or similar Enhances catalyst activity
Solvents Toluene, DMF, DMSO High boiling point solvents preferred
Temperature 80–120 °C Elevated for coupling reactions
Reaction time 2–24 hours Depends on step and scale
Purification method Silica gel chromatography, recrystallization Ensures >95% purity

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Antinociceptive Activity

Research indicates that derivatives of this compound exhibit potent antinociceptive properties. In a comparative study, compounds structurally related to 2-{4-[3-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol demonstrated effectiveness in reducing thermal nociception, showing potency several times greater than morphine . This suggests potential applications in pain management therapies.

CNS Penetration

The structural characteristics of this compound allow for effective penetration into the central nervous system (CNS). Studies have shown that modifications to the piperazine and pyridine components can enhance bioavailability and CNS activity, making it a candidate for treating neurological disorders .

Molecular Recognition

The pyridine moiety contributes to favorable interactions in molecular recognition processes. The compound's ability to engage in hydrogen bonding and π-π stacking interactions enhances its utility in designing ligands for biological targets, such as receptors involved in various diseases .

Case Study 1: Anticancer Applications

A study highlighted the role of Mannich bases, including derivatives of this compound, as anticancer agents. These compounds showed significant cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents in oncology .

Case Study 2: Drug Design Optimization

In drug design optimization efforts, the unique physicochemical properties of this compound were utilized to enhance solubility and reduce toxicity. By employing structure-based design strategies, researchers were able to improve the pharmacokinetic profiles of related compounds while maintaining efficacy against target proteins .

Data Table: Summary of Applications

Application AreaDescriptionRelevant Findings
AntinociceptivePain relief more effective than morphinePotency increase observed
CNS PenetrationEffective delivery to central nervous systemEnhanced bioavailability noted
Molecular RecognitionStrong binding interactions with biological targetsEffective ligand design demonstrated
Anticancer ActivityCytotoxic effects on cancer cell linesSignificant efficacy reported
Drug Design OptimizationImproved pharmacokinetics through structure-based designEnhanced profiles achieved

Mechanism of Action

The mechanism of action of 2-{4-[3-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol
  • Structure: Replaces the pyridinyl ring with a phenyl group substituted at the 2-position with an aminomethyl group.
  • Molecular Formula : C₁₃H₂₁N₃O (MW: 235.32 g/mol) .
  • Bioactivity: Lower molecular weight may enhance membrane permeability but reduce receptor affinity compared to the pyridinyl analogue.
Brominated Pyridinyl Derivatives
  • Examples: 2-[4-(5-Bromo-4-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol (C₁₂H₁₈BrN₃O, MW: 300.21 g/mol) 2-[4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol (C₁₂H₁₈BrN₃O, MW: 300.21 g/mol) .
  • Lipophilicity: Increased molecular weight and bromine substitution improve lipophilicity, favoring blood-brain barrier penetration.
Trifluoromethyl-Substituted Analogues
  • Example: 2-{4-[4-Amino-2-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol (C₁₃H₁₈F₃N₃O, MW: 289.30 g/mol) .
  • Key Differences :
    • Electron-Withdrawing CF₃ Group : Enhances metabolic stability and may alter binding kinetics in hydrophobic receptor pockets.
    • Polarity : Reduced solubility in water compared to the parent compound due to the trifluoromethyl group.

Heterocyclic Modifications in the Piperazinyl-Ethanol Moiety

Imidazopyridine Derivatives
  • Example: 2-{4-[2-(4-Methylsulfanylphenyl)imidazo[1,2-a]pyridin-3-ylmethyl]-piperazin-1-yl}-ethanol (C₂₃H₂₇N₃OS, MW: 409.55 g/mol) .
Triazole-Containing Analogues
  • Example: (4-((5-Chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone (C₂₇H₂₈ClN₉O, MW: 538.03 g/mol) .
  • Key Differences :
    • Triazole Group : Enhances metabolic stability and introduces additional hydrogen-bonding sites.
    • Bulkier Structure : Reduced solubility but improved selectivity for targeted enzymes like kinases.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties
2-{4-[3-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol C₁₄H₂₃N₄O 263.36 3-Aminomethyl-pyridine High solubility, pharmaceutical intermediate
2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol C₁₃H₂₁N₃O 235.32 2-Aminomethyl-phenyl Lower polarity, enhanced permeability
2-[4-(5-Bromo-4-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol C₁₂H₁₈BrN₃O 300.21 5-Bromo-4-methyl-pyridine Increased lipophilicity, metabolic stability
2-{4-[4-Amino-2-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol C₁₃H₁₈F₃N₃O 289.30 4-Amino-2-CF₃-phenyl Enhanced stability, reduced solubility

Biological Activity

2-{4-[3-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol, also known by its CAS number 1156919-29-7, is a compound with significant biological potential. Its structure, which includes a piperazine moiety and a pyridine derivative, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H20N4O
  • Molecular Weight : 236.31 g/mol
  • CAS Number : 1156919-29-7

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as a therapeutic agent. The following sections detail specific areas of activity.

1. Antimicrobial Activity

Research indicates that derivatives of piperazine compounds exhibit antimicrobial properties. For instance, studies have shown that similar piperazine-based compounds can inhibit bacterial growth, suggesting that this compound may possess similar properties .

2. Anticancer Potential

The compound has been investigated for its effects on cancer cell lines. In vitro studies suggest that it may inhibit the proliferation of certain cancer cells through mechanisms involving apoptosis and cell cycle arrest. For example, derivatives targeting the ephrin receptor family have shown promise in cancer therapy by modulating signaling pathways associated with tumor growth .

3. Neuropharmacological Effects

Given its structural similarity to known neuroactive compounds, this compound is hypothesized to interact with neurotransmitter systems. Preliminary studies suggest potential anxiolytic and antidepressant effects, warranting further investigation into its impact on mood disorders and anxiety-related conditions .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been noted to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in DNA synthesis and cellular proliferation .
  • Receptor Modulation : Interaction with various receptors, including serotonin and dopamine receptors, could explain its neuropharmacological effects .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of piperazine derivatives against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations.
CompoundMIC (µg/mL)Target Organism
Piperazine Derivative A32S. aureus
Piperazine Derivative B16E. coli
  • Cancer Cell Line Study : Research demonstrated that a related piperazine compound reduced cell viability in breast cancer cell lines by approximately 50% at a concentration of 10 µM after 48 hours.

Q & A

Basic: What are the established synthetic routes for 2-{4-[3-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol, and what analytical techniques confirm its structural integrity?

Answer:
The synthesis of arylpiperazinyl derivatives typically involves nucleophilic substitution or coupling reactions. For example, arylpiperazinyl alcohols can be synthesized via alkylation of piperazine with halogenated intermediates under reflux in solvents like acetonitrile . Key analytical methods include:

  • ¹H/¹³C NMR spectroscopy for confirming substitution patterns and piperazine ring conformation (e.g., shifts at δ 2.5–3.5 ppm for piperazine protons) .
  • IR spectroscopy to validate functional groups, such as hydroxyl (broad peak ~3300 cm⁻¹) and amine stretches (~1600 cm⁻¹) .
  • Elemental analysis to verify purity (C, H, N content within ±0.4% of theoretical values) .

Advanced: How can researchers address discrepancies in reported pharmacological activities of piperazinyl derivatives targeting neurotransmitter receptors?

Answer:
Conflicting data on receptor binding affinities (e.g., serotonin 5-HT₁A or dopamine D₃ receptors) may arise from:

  • Structural isomerism : Subtle differences in substituent positioning (e.g., 2-pyridinyl vs. 3-pyridinyl groups) can alter receptor interactions .
  • Experimental design : Variations in radioligand assays (e.g., use of [¹⁸F]fluoro analogs vs. tritiated ligands) may affect binding measurements .
  • In vivo vs. in vitro models : Differences in blood-brain barrier penetration or metabolic stability can skew results .
    Resolution : Perform comparative studies using standardized assays (e.g., competitive binding with [³H]WAY-100635 for 5-HT₁A) and computational docking to map steric/electronic interactions .

Basic: What safety precautions are recommended when handling this compound given limited toxicological data?

Answer:
While specific toxicological data for this compound are scarce, general protocols for arylpiperazines include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks during synthesis .
  • First aid : Immediate rinsing with water for skin/eye exposure and oxygen support for inhalation .
  • Waste disposal : Neutralization with dilute acetic acid before incineration .

Advanced: What strategies optimize the regioselective functionalization of the piperazine ring in similar compounds?

Answer:
Regioselectivity challenges in piperazine derivatives can be mitigated by:

  • Protecting groups : Temporarily blocking the secondary amine with Boc or Fmoc groups to direct reactions to specific positions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at the less hindered nitrogen atom .
  • Catalysis : Copper(I) iodide or palladium complexes promote cross-coupling at the 4-position of the piperazine ring .
    Example : In 4-arylpiperazinyl derivatives, alkylation with 2-chloroethanol in acetonitrile yields 1-(2-hydroxyethyl) products with >80% regioselectivity .

Basic: Which spectroscopic methods are most effective in characterizing this compound’s purity and stability?

Answer:
Beyond NMR and IR:

  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 292.18) and detects impurities .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and monitor degradation under stress conditions (e.g., pH 1–13) .
  • TGA/DSC : Thermogravimetric analysis identifies decomposition points (e.g., >200°C for stable piperazinyl alcohols) .

Advanced: How do structural modifications at the 3-(aminomethyl)pyridinyl moiety influence bioactivity?

Answer:
The 3-(aminomethyl) group is critical for receptor interaction:

  • Hydrogen bonding : The primary amine forms H-bonds with Asp residues in dopamine D₃ receptors, enhancing affinity .
  • Steric effects : Bulky substituents (e.g., isopropyl) reduce off-target binding to serotonin receptors .
  • Metabolic stability : Methylation of the amine decreases first-pass metabolism, improving oral bioavailability in preclinical models .
    Case study : Replacement with a nitro group abolishes 5-HT₁A binding but retains D₃ antagonism, highlighting target selectivity .

Basic: What computational tools predict the physicochemical properties of this compound?

Answer:
Key tools include:

  • LogP calculation : SwissADME or Molinspiration predict partition coefficients (e.g., LogP ~1.5), indicating moderate lipophilicity .
  • pKa estimation : ACD/Labs software estimates basic pKa values (~9.2 for the piperazine nitrogen), informing solubility in acidic buffers .
  • Molecular docking : AutoDock Vina models interactions with receptors (e.g., docking scores <−7 kcal/mol suggest strong binding) .

Advanced: How can researchers resolve contradictions in reported metabolic pathways of piperazinyl ethanol derivatives?

Answer:
Discrepancies may arise from species-specific metabolism or analytical limitations. Strategies include:

  • Isotopic labeling : Use ¹⁴C-labeled compounds to track metabolic fate in hepatocyte assays .
  • LC-MS/MS : Detect phase I metabolites (e.g., N-dealkylation products) and phase II conjugates (glucuronides) with high sensitivity .
  • Cross-species comparison : Humanized mouse models or microsomal incubations identify clinically relevant pathways .

Basic: What are the storage conditions to ensure compound stability?

Answer:
Recommended storage protocols:

  • Short-term : −20°C in airtight containers with desiccants (e.g., silica gel) to prevent hydrolysis .
  • Long-term : −80°C in amber vials to avoid photodegradation .
  • In solution : Use anhydrous DMSO or ethanol, with aliquots to minimize freeze-thaw cycles .

Advanced: What mechanistic insights explain the dual activity of this compound as a dopamine D₃ antagonist and serotonin modulator?

Answer:
The compound’s dual activity arises from:

  • Receptor homology : Overlapping binding pockets in D₃ and 5-HT₁A receptors allow simultaneous interaction .
  • Conformational flexibility : The ethanol linker enables adaptation to distinct receptor geometries .
  • Allosteric effects : Piperazine ring interactions may stabilize antagonist conformations in both receptors .
    Validation : Radioligand displacement assays with selective inhibitors (e.g., SB-277011 for D₃) quantify contributions to each target .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{4-[3-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol
Reactant of Route 2
Reactant of Route 2
2-{4-[3-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.